Carbuterol Hydrochloride
Description
Historical Context of Carbuterol Hydrochloride's Conceptualization and Early Academic Inquiry
The development of this compound emerged from the broader scientific effort in the mid-20th century to create more selective adrenergic agonists. The goal was to isolate the desired therapeutic effects, such as bronchodilation (mediated by β2 receptors), from cardiovascular effects (mediated by β1 receptors). The conceptualization of Carbuterol, identified by the code SK&F 40383, was part of this pursuit. wikipedia.orgnih.gov
Early academic and industrial research focused on synthesizing and evaluating a series of 1-phenyl-2-aminoethanol derivatives to identify compounds with high potency and selectivity for the β2 receptor. wikipedia.org A key publication by Wardell et al. in 1974 detailed the pharmacological profile of Carbuterol, establishing it as a new selective bronchodilator agent. wikipedia.org This foundational research highlighted its significant bronchodilatory and anti-allergic activities. medchemexpress.com Subsequent studies in the late 1970s and early 1980s were primarily comparative, aiming to position Carbuterol's therapeutic profile against existing agents like ephedrine (B3423809) and salbutamol (B1663637). nih.govnih.gov These investigations confirmed its efficacy as a selective β2-adrenergic stimulant with a sustained effect. nih.gov
Contemporary Research Landscape and Unexplored Paradigms for this compound
The contemporary research landscape for this compound is predominantly focused on its established role as a β2 agonist. However, several unexplored paradigms offer potential for future investigation in pharmaceutical chemistry. Much of the existing literature centers on its primary mechanism of action, leaving significant gaps in the understanding of its broader pharmacological potential and application of modern chemical techniques.
Unexplored Research Areas:
Stereospecific Synthesis and Pharmacology: While Carbuterol is known to be used as a racemate, the specific contributions of its (R)- and (S)-enantiomers to its activity and potential off-target effects are not exhaustively characterized. Modern asymmetric synthesis and chiral separation techniques could be employed to isolate and study the individual stereoisomers. ontosight.ai
Computational and In Silico Studies: Advanced molecular modeling and docking simulations could be used to explore the precise binding interactions of Carbuterol with the β2-adrenergic receptor. scispace.com Such studies could elucidate the structural basis for its selectivity and guide the design of new analogs with improved properties.
Novel Drug Delivery Systems: Research into novel formulations, such as targeted nanoparticles or advanced inhalation systems, could enhance the compound's delivery and localize its action, potentially leading to new therapeutic applications or improved performance.
Polypharmacology and Target Deconvolution: Modern systems biology approaches could be used to investigate if Carbuterol interacts with other receptors or cellular pathways beyond the β2-adrenergic system. This could uncover new therapeutic indications or explain secondary effects.
Current research often utilizes Carbuterol as a reference compound in the development of new β2 agonists or in broader physiological studies on adrenergic systems. Its well-documented activity makes it a useful tool, but dedicated research programs to expand its own chemical and pharmacological profile are less common.
Methodological Approaches and Theoretical Underpinnings in this compound Studies
Research on this compound is founded on established principles of pharmaceutical chemistry, including structure-activity relationship (SAR) studies, chemical synthesis, and analytical characterization.
The theoretical underpinning of Carbuterol research is the adrenergic theory, which posits that catecholamine-like substances mediate physiological responses by binding to specific adrenoceptors (α and β). The development of Carbuterol was driven by the desire to achieve β2 selectivity, a concept rooted in the understanding that subtle modifications to the chemical structure of a ligand can dramatically alter its receptor binding profile. The urea (B33335) group on the phenyl ring of Carbuterol is a key structural feature that differentiates it from other β2 agonists and is crucial to its interaction with the receptor.
Methodological approaches employed in the study of this compound include:
Chemical Synthesis: The synthesis of Carbuterol and its analogs typically involves multi-step organic reactions common in the preparation of phenyl-aminoethanol derivatives.
Analytical Characterization: A range of analytical techniques are essential for confirming the structure, purity, and stability of the compound. While specific studies on Carbuterol are limited, methodologies are adapted from similar compounds like Clenbuterol (B1669167). nih.govinnovareacademics.in These include High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification and characterization of the parent compound and any degradation products. nih.govresearchgate.net Spectroscopic methods such as UV-Vis and Circular Dichroism are used to study the compound's properties and its interactions with biological macromolecules like proteins. scispace.com
Forced Degradation Studies: To understand the chemical stability of this compound, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) are performed. researchgate.net These studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.
These methodological and theoretical frameworks provide the foundation for the synthesis, analysis, and understanding of this compound's role in pharmaceutical science.
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes the key computed chemical and physical properties of the compound.
| Property | Value | Source |
| IUPAC Name | [5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride | PubChem nih.gov |
| Molecular Formula | C₁₃H₂₂ClN₃O₃ | PubChem nih.gov |
| Molecular Weight | 303.78 g/mol | PubChem nih.gov |
| CAS Number | 34866-46-1 | PubChem nih.gov |
| Topological Polar Surface Area | 108 Ų | PubChem nih.gov |
Table 2: Summary of Early Comparative Research Findings This table outlines the results from early clinical studies comparing Carbuterol to other bronchodilators.
| Study | Comparison Drugs | Key Findings | Reference |
| Gupta et al. (1982) | Salbutamol | Carbuterol demonstrated a sustained bronchodilator effect and was found to be a safe and effective selective beta 2-adrenergic stimulant. | nih.gov |
| James & Lyons (1979) | Ephedrine Sulfate (B86663) | Carbuterol produced significantly greater increases in forced expiratory volume in one second (FEV1) and midmaximal expiratory flow rate compared to ephedrine. | nih.gov |
Table 3: Analytical Methodologies in this compound Research This table details the analytical methods applicable for the characterization and quantification of this compound.
| Analytical Technique | Purpose | Typical Parameters | Reference (Adapted) |
| RP-HPLC | Quantification, Purity Assessment | C18 column, UV detection at ~245 nm, Acetonitrile/Buffer mobile phase. | ijaresm.com |
| LC-MS/MS | Identification, Stability Indicating, Degradant Characterization | C18 column, Electrospray Ionization (ESI), tandem mass spectrometry for structural elucidation. | nih.govresearchgate.net |
| UV-Vis Spectroscopy | Quantification, Interaction Studies | Maximum absorbance (λmax) in water is observed, used to determine concentration. | scispace.cominnovareacademics.in |
| Circular Dichroism (CD) | Conformational Changes | Used to study changes in the secondary structure of proteins (e.g., hemoglobin) upon binding with the compound. | scispace.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3.ClH/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19;/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWYYBXPBFQGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34866-47-2 (Parent) | |
| Record name | Carbuterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60956352 | |
| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}carbamimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34866-46-1 | |
| Record name | Carbuterol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34866-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbuterol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}carbamimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-[2-[(tert-butyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]uronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBUTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F3U654FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Carbuterol Hydrochloride and Its Analogues
Chemo- and Regioselective Synthetic Pathways for Carbuterol Hydrochloride
The structural complexity of Carbuterol, featuring several functional groups with varied reactivity, demands high control over chemo- and regioselectivity during its synthesis. wikipedia.org Chemoselective reactions are crucial to ensure that a reagent reacts with only one of two or more different functional groups, while regioselectivity is key to controlling the position of a chemical bond formation. A catalyst-controlled approach is often employed to achieve the desired selectivity in molecules with multiple reaction sites. nih.gov For instance, in related syntheses, the alkylation of a phenol (B47542) in the presence of other reactive groups is a key regioselective step. mdpi.com The synthesis of Carbuterol requires a pathway that can selectively manipulate the phenolic hydroxyl, the secondary alcohol, and the amine functionalities at different stages.
Asymmetric Synthesis of this compound Stereoisomers
Carbuterol possesses a chiral center at the carbon atom bearing the hydroxyl group, and its biological activity is primarily associated with the (R)-enantiomer. ontosight.ai Therefore, asymmetric synthesis, which aims to produce a specific stereoisomer, is of paramount importance. iipseries.orgnih.gov Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic mixture into a single, desired enantiomer by combining rapid racemization of the starting material with a fast, stereoselective reaction. wikipedia.org
A highly effective method for achieving such stereoselectivity in the synthesis of related β2-agonists is through the asymmetric reduction of a ketone precursor. google.commdpi.com Biocatalysis, utilizing enzymes like ketoreductases (KREDs), offers an excellent approach for this transformation. mdpi.com For example, the synthesis of an enantiopure precursor for the related compound Clenbuterol (B1669167) was achieved with high enantiomeric excess (ee) through the asymmetric reduction of the corresponding ketone, catalyzed by a KRED with NADPH as a cofactor. mdpi.com This chemoenzymatic method demonstrates a viable and highly selective route to obtaining the specific (R)-enantiomer required for Carbuterol.
Key Asymmetric Synthesis Strategies
| Strategy | Description | Relevance to Carbuterol |
|---|---|---|
| Biocatalytic Reduction | Use of enzymes, such as ketoreductases (KREDs), to stereoselectively reduce a ketone precursor to a chiral alcohol. mdpi.com | Can be used to produce (R)-Carbuterol from a 2-amino-1-(5-(aminocarbonyl)-2-hydroxyphenyl)ethan-1-one precursor with high enantiomeric excess. |
| Chiral Pool Synthesis | Utilization of readily available, enantiomerically pure natural products as starting materials. iipseries.org | A suitable chiral starting material, such as a derivative of an amino acid or carbohydrate, could be used to construct the chiral side chain. |
| Dynamic Kinetic Resolution (DKR) | A racemic starting material is continuously interconverted while one enantiomer is selectively removed by a chiral catalyst or reagent. wikipedia.org | A racemic ketone precursor to Carbuterol could be resolved using DKR to yield predominantly the (R)-alcohol. |
Application of Protecting Group Strategies in this compound Synthesis
Given the presence of multiple nucleophilic and acidic sites in the Carbuterol molecule (amine, phenolic hydroxyl, and secondary alcohol), the use of protecting groups is an essential strategy to prevent unwanted side reactions. wikipedia.orgresearchgate.net A protecting group temporarily masks a functional group to decrease its reactivity, allowing a chemical transformation to occur elsewhere in the molecule. organic-chemistry.org The choice of protecting groups is critical and ideally follows an orthogonal strategy, where each group can be removed under specific conditions without affecting the others. organic-chemistry.orgjocpr.com
In the synthesis of Carbuterol, the secondary amine is highly nucleophilic and requires protection during reactions involving electrophiles. researchgate.net Similarly, the phenolic hydroxyl group is acidic and may interfere with base-mediated reactions. Common protecting groups for amines include tert-Butyloxycarbonyl (BOC), which is removed with strong acid, and Carbobenzyloxy (Cbz), removed by hydrogenolysis. libretexts.org Alcohols are often protected as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers (Bn). libretexts.org The selection of these groups must be carefully planned to ensure their stability during the synthetic sequence and their efficient removal in the final steps. organic-chemistry.org
Potential Protecting Groups for Carbuterol Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|---|
| Secondary Amine | tert-Butyloxycarbonyl | BOC | Strong acid (e.g., TFA, HCl) libretexts.org |
| Secondary Amine | Carbobenzyloxy | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.org |
| Phenolic Hydroxyl | Benzyl ether | Bn | Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.org |
Innovative Catalytic Approaches in this compound Production
Modern pharmaceutical synthesis relies heavily on catalytic methods to improve efficiency, selectivity, and sustainability. Catalysis reduces waste and energy consumption compared to stoichiometric reactions, aligning with the principles of green chemistry. instituteofsustainabilitystudies.comjddhs.com
Organocatalysis and Biocatalysis in this compound Synthesis
Biocatalysis involves the use of enzymes to catalyze chemical reactions. As mentioned, ketoreductases are highly effective for the asymmetric synthesis of the chiral alcohol moiety in Carbuterol. mdpi.com Enzymes offer exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions, often eliminating the need for complex protection and deprotection steps. nih.gov The use of transketolase enzymes, for example, facilitates asymmetric carbon-carbon bond formation, a reaction type that is fundamental to building molecular backbones. ucl.ac.uk
Organocatalysis uses small organic molecules as catalysts and has become a powerful tool in complex molecule synthesis. nih.gov For instance, proline-catalyzed aldol (B89426) reactions can create carbon-carbon bonds with high stereoselectivity. wikipedia.org This type of catalysis could potentially be applied to construct the side chain of Carbuterol, offering a metal-free alternative for stereocontrol.
Metal-Catalyzed Cross-Coupling Reactions for this compound Precursors
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and are widely used in pharmaceutical manufacturing. nih.govyoutube.com The synthesis of the substituted phenyl ring at the core of Carbuterol could be efficiently achieved using these methods. For example, a Suzuki coupling could be used to join a boronic acid derivative with an aryl halide to construct the basic carbon skeleton. A Buchwald-Hartwig amination, which forms a carbon-nitrogen bond, could be employed to introduce the amine or a precursor to the urea (B33335) functionality onto the aromatic ring. nih.gov These reactions are known for their high functional group tolerance and broad applicability. youtube.com
Applicable Cross-Coupling Reactions for Carbuterol Precursors
| Reaction Name | Bonds Formed | Catalyst System (Typical) | Potential Application in Carbuterol Synthesis |
|---|---|---|---|
| Suzuki Coupling | C-C | Pd catalyst, Base | Formation of the substituted aromatic core from a boronic acid and an aryl halide. youtube.com |
| Buchwald-Hartwig Amination | C-N | Pd catalyst, Ligand, Base | Introduction of the amine group or a urea precursor onto the phenyl ring. nih.gov |
| Negishi Coupling | C-C | Pd or Ni catalyst | Coupling of an organozinc compound with an organohalide to build the carbon framework. youtube.com |
| Fukuyama Coupling | C-C (Ketone formation) | Pd catalyst | Synthesis of a ketone precursor via coupling of a thioester and an organozinc reagent. youtube.com |
Green Chemistry Principles and Sustainable Synthesis of this compound
Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Its principles are increasingly vital in pharmaceutical production to enhance sustainability. researchgate.net
The synthesis of this compound can be made more sustainable by incorporating these principles. jddhs.com
Waste Prevention and Atom Economy : Catalytic methods, such as cross-coupling reactions, inherently improve atom economy by maximizing the incorporation of reactant atoms into the final product, thus minimizing waste compared to stoichiometric methods. acs.org
Catalysis : As detailed in section 2.2, the use of biocatalysts, organocatalysts, and metal catalysts is a cornerstone of green chemistry, leading to more efficient and less wasteful syntheses. instituteofsustainabilitystudies.com
Less Hazardous Chemical Synthesis : Employing biocatalysis in aqueous solutions can replace hazardous organic solvents. jddhs.com Designing synthetic routes to avoid toxic reagents is a primary goal.
Reduce Derivatives : While protecting groups (see 2.1.2) are often necessary, green chemistry aims to minimize their use to avoid additional reaction steps and waste generation. acs.org The high specificity of enzymes can sometimes circumvent the need for protecting groups. nih.govacs.org
Design for Energy Efficiency : Utilizing reactions that proceed at ambient temperature and pressure, such as many biocatalytic processes, reduces energy consumption. jddhs.com
Application of Green Chemistry to Carbuterol Synthesis
| Green Chemistry Principle | Application in Carbuterol Synthesis |
|---|---|
| 1. Waste Prevention | Designing routes with high atom economy to minimize byproduct formation. acs.org |
| 2. Atom Economy | Using catalytic addition reactions instead of stoichiometric substitutions. acs.org |
| 3. Less Hazardous Synthesis | Replacing toxic solvents and reagents with safer alternatives like water or ethanol. instituteofsustainabilitystudies.com |
| 5. Safer Solvents & Auxiliaries | Performing enzymatic reactions in aqueous buffers. jddhs.com |
| 8. Reduce Derivatives | Using chemo- and stereoselective enzymes to avoid the need for protection/deprotection steps. acs.org |
| 9. Catalysis | Employing biocatalysis, organocatalysis, or metal-catalyzed cross-coupling for higher efficiency. instituteofsustainabilitystudies.com |
Scale-Up Considerations and Process Chemistry for this compound
Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces significant challenges that necessitate a focus on process chemistry and optimization. While specific scale-up literature for Carbuterol is limited, principles derived from the industrial synthesis of related phenethanolamines and N-substituted ureas are directly applicable. The primary goals of process chemistry are to develop a synthetic route that is safe, cost-effective, robust, and environmentally sustainable, while consistently delivering the active pharmaceutical ingredient (API) at the required purity. univpancasila.ac.id
A major consideration in the synthesis of urea-containing compounds like Carbuterol is the management of hazardous reagents. Traditional laboratory syntheses may use isocyanates, which are toxic. On an industrial scale, developing phosgene-free routes is a priority. beilstein-journals.org Methods like the Curtius rearrangement, while elegant, may use azides which are potentially explosive and require careful handling and thermal safety assessment for large-scale operations. nih.gov One-pot, multi-step processes, such as a Staudinger–aza-Wittig reaction, have been developed for urea synthesis to minimize handling of intermediates and can be adapted for scale-up in specialized reactors. beilstein-journals.org
Optimization of reaction conditions is paramount. Key parameters that must be tightly controlled during scale-up include:
Temperature: Exothermic steps, such as the formation of the urea or the reduction of a ketone intermediate, require efficient heat dissipation to prevent runaway reactions and the formation of impurities.
Solvent Selection: Solvents must be chosen based on reaction performance, safety (flash point, toxicity), environmental impact, and ease of recovery and recycling.
Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios and the rate of addition of reagents is critical to maximize yield and minimize the formation of process-related impurities, such as products of side-reactions or unreacted starting materials. univpancasila.ac.id
pH Control: In aqueous work-up and crystallization steps, pH control is essential for ensuring the product is in the desired form (e.g., free base vs. salt) to facilitate isolation and purification. patsnap.com
Impurity profiling is a critical component of process chemistry. All potential impurities, including those from starting materials, by-products, and degradation products, must be identified, characterized, and controlled to within acceptable limits as defined by regulatory bodies. For example, in the synthesis of the related compound Clenbuterol, impurities arising from incomplete or over-chlorination of the aromatic ring are a known issue that must be managed through careful control of the reaction and subsequent purification steps. hilarispublisher.com Similarly, for Carbuterol, regioselectivity during the formation of the substituted phenyl ring is a key checkpoint.
Purification of the final API is a crucial final step. Industrial-scale purification often relies on crystallization rather than chromatography, which is generally less economical for large quantities. Developing a robust crystallization process involves screening various solvents and conditions to ensure consistent polymorph formation, high yield, and effective purging of impurities. The final conversion to the hydrochloride salt must also be controlled to ensure the correct stoichiometry and physical properties of the API.
The following table outlines key challenges and potential solutions in the scale-up of this compound synthesis.
| Scale-Up Challenge | Potential Process Chemistry Solution | Consequence of Failure |
| Handling of Hazardous Reagents | Develop phosgene-free routes; use in situ isocyanate generation (e.g., Curtius); perform thorough safety assessment for azide (B81097) use. beilstein-journals.org | Operator safety risks; environmental contamination. |
| Control of Exothermic Reactions | Use of specialized reactors with efficient cooling; control reagent addition rate; perform reaction calorimetry studies. | Runaway reaction; formation of thermal degradation impurities; reduced yield. |
| Impurity Formation | Optimize reaction conditions (temp, stoichiometry); identify and track key impurities; develop selective crystallization processes. hilarispublisher.com | Final API fails purity specifications; potential for toxic impurities in the drug product. |
| Reproducible Crystallization | Polymorph screening; define critical process parameters (cooling rate, agitation, solvent ratios) for crystallization. | Inconsistent API physical properties (solubility, bioavailability); filtration and drying issues. |
| Waste Management | Select greener solvents; implement solvent recycling streams; optimize atom economy of the synthetic route. | High environmental impact; increased manufacturing costs. |
Molecular and Cellular Pharmacological Mechanisms of Carbuterol Hydrochloride
Receptor Binding Dynamics and Specificity of Carbuterol Hydrochloride
This compound is characterized as a selective beta-2 adrenergic receptor agonist. drugbank.commedchemexpress.com This selectivity is crucial as beta-adrenergic receptors are divided into subtypes—primarily beta-1 (B1), beta-2 (B2), and beta-3 (B3)—which are distributed differently throughout the body and mediate distinct physiological functions. nih.gov Beta-1 receptors are predominantly found in cardiac muscle, while beta-2 receptors are abundant in the smooth muscle of the airways, uterus, and vasculature. nih.govrxlist.comyoutube.com
Research demonstrates that Carbuterol is a direct-acting beta-adrenergic agonist that shows a clear preference for bronchial smooth muscle over cardiac and vascular tissues. nih.gov This functional selectivity implies a higher affinity and/or efficacy at the beta-2 adrenergic receptor compared to the beta-1 subtype. nih.gov The activity of the racemic mixture of Carbuterol has been shown to reside primarily in its l-enantiomer (B50610). nih.gov The development of such selective agonists was a pharmacological goal to localize therapeutic effects, such as bronchodilation, while minimizing off-target effects like cardiac stimulation. nih.gov The selectivity of beta-agonists can arise from either a higher binding affinity for a specific receptor subtype, a greater ability to induce a response once bound (intrinsic efficacy), or a combination of both. nih.gov
Table 1: Adrenergic Receptor Subtypes and General Functions
| Receptor Subtype | Primary Location(s) | Primary Effect of Agonist Stimulation |
|---|---|---|
| Beta-1 (β1) | Heart, Kidney | Increased heart rate and contractility, Renin release. nih.govyoutube.com |
| Beta-2 (β2) | Lungs (airway smooth muscle), Uterus, Blood vessels, Skeletal muscle | Bronchodilation, Uterine relaxation, Vasodilation. nih.govyoutube.comwikipedia.org |
| Beta-3 (β3) | Adipose tissue, Detrusor muscle | Lipolysis, Bladder relaxation. nih.govyoutube.com |
The interaction between a ligand like Carbuterol and its receptor can be quantified by kinetic and equilibrium binding parameters. Equilibrium binding studies determine the affinity of a ligand for a receptor, often expressed as the dissociation constant (Kd), which is the concentration of ligand required to occupy 50% of the receptors at equilibrium. youtube.com A lower Kd value signifies higher binding affinity. youtube.com Kinetic studies measure the rates of association (k-on) and dissociation (k-off) of the ligand-receptor complex. youtube.com
These parameters are typically determined through radioligand binding assays, where a labeled compound's binding is competed by the unlabeled drug of interest. nih.gov While specific kinetic and equilibrium binding constants for this compound are not extensively detailed in the available literature, studies on analogous beta-2 agonists provide insight into the expected range of these values. For instance, competitive binding studies with another beta-agonist, clenbuterol (B1669167), on porcine adipocyte beta-adrenergic receptors yielded a Kd value in the range of 1 to 2 x 10⁻⁷ M, indicating a high affinity for the receptor. nih.gov Such studies suggest that compounds like Carbuterol and clenbuterol can be considered partial agonists, possessing high receptor affinity but exhibiting a submaximal capacity to activate the downstream signaling pathway compared to a full agonist. nih.gov
Table 2: Key Parameters in Receptor Binding Studies
| Parameter | Definition | Significance |
|---|---|---|
| Kd (Dissociation Constant) | The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. youtube.com | Measures the affinity of the ligand for the receptor; a lower Kd indicates higher affinity. |
| k-on (Association Rate Constant) | The rate at which the ligand binds to the receptor to form a complex. youtube.com | Describes the speed of ligand binding. |
| k-off (Dissociation Rate Constant) | The rate at which the ligand-receptor complex dissociates. youtube.com | Describes the stability of the ligand-receptor complex; a slower k-off indicates a longer duration of action. |
| Ki (Inhibition Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand. | Represents the affinity of a competing ligand (inhibitor) for a receptor. |
Post-Receptor Signaling Transduction Pathways Modulated by this compound
Upon binding to the beta-2 adrenergic receptor, this compound initiates a cascade of intracellular events known as signal transduction. This process amplifies the initial signal and leads to the ultimate cellular response.
Beta-2 adrenergic receptors are members of the large G protein-coupled receptor (GPCR) family. nih.govwikipedia.org These receptors are characterized by seven transmembrane domains and are linked to intracellular heterotrimeric G proteins. youtube.comyoutube.com The beta-2 receptor is specifically coupled to a stimulatory G protein, known as Gs. wikipedia.org
The binding of an agonist like this compound induces a conformational change in the receptor. nih.gov This change allows the receptor to interact with and activate the Gs protein. youtube.com Activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs). wikipedia.org The activated, GTP-bound Gαs subunit then dissociates from the beta-gamma (Gβγ) subunits and interacts with its primary downstream effector, the enzyme adenylyl cyclase. wikipedia.orgyoutube.comwikipedia.org
The interaction between the activated Gαs subunit and adenylyl cyclase is the central event in the signaling pathway. Adenylyl cyclase is a membrane-bound enzyme that, upon stimulation by Gαs, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger, 3',5'-cyclic adenosine monophosphate (cAMP). wikipedia.orgwikipedia.orgyoutube.com
This leads to a rapid increase in intracellular cAMP concentration. youtube.com Cyclic AMP then acts as a crucial second messenger, propagating the signal within the cell. nih.gov Its primary effector is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). nih.govwikipedia.org cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing them to dissociate from and release the catalytic subunits. youtube.com The now-active PKA catalytic subunits can phosphorylate a variety of specific substrate proteins within the cell, including enzymes and ion channels, which in turn mediate the final physiological response, such as the relaxation of airway smooth muscle. wikipedia.orgwikipedia.org
Table 3: The Beta-2 Adrenergic Signaling Cascade
| Step | Event | Key Molecules Involved |
|---|---|---|
| 1. Receptor Binding | Carbuterol binds to the beta-2 adrenergic receptor. | Carbuterol, Beta-2 Adrenergic Receptor |
| 2. G Protein Activation | The receptor activates the associated Gs protein; GDP is exchanged for GTP on the Gαs subunit. | Gs protein (Gαs, Gβγ) |
| 3. Effector Activation | The activated Gαs subunit stimulates adenylyl cyclase. | Gαs-GTP, Adenylyl Cyclase |
| 4. Second Messenger Production | Adenylyl cyclase converts ATP to cyclic AMP (cAMP). wikipedia.org | ATP, cAMP |
| 5. Kinase Activation | cAMP activates Protein Kinase A (PKA). wikipedia.orgnih.gov | cAMP, PKA |
| 6. Cellular Response | Activated PKA phosphorylates target proteins, leading to smooth muscle relaxation. wikipedia.org | PKA, Substrate Proteins |
Molecular Interactions of this compound with Protein Targets
The binding affinity and selectivity of this compound are determined by its specific molecular interactions with the amino acid residues that form the binding pocket of the beta-2 adrenergic receptor. core.ac.uknih.gov While a crystal structure of Carbuterol specifically bound to the receptor is not available, extensive structural and mutagenesis studies of the beta-1 and beta-2 adrenergic receptors with other ligands provide a detailed map of the binding site. nih.gov
The ligand-binding pocket is a cavity formed by several transmembrane helices (TMs), primarily TM3, TM5, TM6, and TM7, as well as extracellular loop 2. nih.gov For catecholamine-like agonists, key interactions typically involve:
Hydrogen Bonding: The hydroxyl groups on the catechol ring of many agonists form crucial hydrogen bonds with serine residues on TM5 (e.g., Ser203, Ser204, Ser207 in the β2AR).
Aromatic/Hydrophobic Interactions: The aromatic ring of the ligand engages in hydrophobic and van der Waals interactions with phenylalanine and tryptophan residues within the binding pocket (e.g., Phe290 on TM6). nih.gov
Ionic Interaction: The protonated amine group, common to adrenergic agonists, forms an ionic bond with a highly conserved aspartic acid residue on TM3 (Asp113 in the β2AR).
These interactions anchor the ligand in the pocket and stabilize the active conformation of the receptor, triggering the downstream signaling cascade. The specific chemical structure of Carbuterol dictates its unique pattern of these interactions, underpinning its selectivity and efficacy as a beta-2 adrenergic agonist.
Table 4: Key Interacting Residues in the β2-Adrenergic Receptor Binding Pocket
| Transmembrane Helix (TM) | Key Residue(s) | Potential Interaction with Agonist |
|---|---|---|
| TM3 | Asp113 | Ionic bond with the protonated amine of the ligand. |
| TM5 | Ser203, Ser204, Ser207 | Hydrogen bonds with the catechol hydroxyl groups. |
| TM6 | Phe290 | Aromatic/hydrophobic interactions with the ligand's aromatic ring. |
| TM7 | Tyr316 | Potential hydrogen bonding or aromatic interactions. |
Conformational Changes Induced by this compound Binding
The binding of an agonist to a G protein-coupled receptor is not a simple lock-and-key mechanism but rather a dynamic process that induces and stabilizes specific conformational states of the receptor. For the β2-adrenergic receptor, it is understood that the receptor exists in a conformational equilibrium between an inactive state and one or more active states. nih.govacs.org The binding of an agonist shifts this equilibrium towards the active conformations, which are capable of coupling to and activating G proteins.
While direct crystallographic or high-resolution spectroscopic studies detailing the precise conformational changes induced specifically by this compound are not extensively available in public literature, significant insights can be drawn from studies on other partial β2-agonists and computational modeling of the β2AR.
Key Structural Changes in β2AR Activation:
Transmembrane Helix Movements: A hallmark of β2AR activation is the outward movement of the cytoplasmic end of transmembrane helix 6 (TM6) and a smaller inward movement of TM5 and TM7. acs.orgnews-medical.net These movements create a binding site for the G protein on the intracellular face of the receptor.
Role of Specific Residues: Computational docking and mutagenesis studies have identified key amino acid residues within the β2AR that are crucial for agonist binding and receptor activation. These include aspartate (Asp) 113 and asparagine (Asn) 312, as well as serine (Ser) residues 203, 204, and 207 located in TM5. nih.govnih.govnih.gov It is hypothesized that partial agonists like this compound may interact differently with these anchor sites compared to full agonists, leading to a distinct conformational state.
Partial Agonist-Induced Conformations: Research on partial agonists suggests that they may not induce the full extent of conformational changes seen with full agonists. nih.govacs.org Instead, they may stabilize a unique intermediate conformation or a less stable active conformation, leading to a submaximal receptor response. This could be due to differences in how the "head" and "tail" of the agonist molecule engage with the binding pocket. nih.gov For instance, computational analyses suggest that the flexibility of the extracellular portion of TM5 can act as a "conformational rheostat," with partial agonists inducing a smaller tilt of this helix compared to full agonists. nih.govnih.gov
It is plausible that this compound, as a partial agonist, induces a specific set of conformational changes in the β2AR that are sufficient to elicit a significant bronchodilatory effect but may differ in magnitude or dynamics from those induced by full agonists. This nuanced interaction at the molecular level likely contributes to its specific pharmacological profile.
Allosteric Modulation Effects of this compound on Receptor Function
Allosteric modulation refers to the process where a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to the orthosteric ligand. news-medical.netnih.govnih.gov Allosteric modulators can be positive (enhancing the effect of the primary agonist), negative (diminishing the effect), or neutral. nih.gov
There is currently no direct evidence in the reviewed literature to suggest that this compound itself acts as an allosteric modulator of the β2-adrenergic receptor. Its primary mechanism of action is understood to be as an orthosteric agonist, binding to the same site as the endogenous ligand, adrenaline. nih.gov
However, the concept of allosteric modulation is highly relevant to the function of GPCRs like the β2AR. The receptor's conformation and signaling can be influenced by various allosteric factors, which could indirectly affect the action of this compound.
Examples of Allosteric Modulation of β2AR:
Endogenous Modulators: Naturally occurring molecules such as ions (e.g., Na+) and lipids (e.g., cholesterol) can act as allosteric modulators of GPCRs. These interactions can influence the receptor's conformational landscape and its affinity for agonists. researchgate.net
G Proteins and Arrestins: The binding of intracellular signaling partners, such as G proteins and β-arrestins, to the β2AR can allosterically modulate the affinity of the receptor for its agonists. researchgate.net
While this compound is not classified as an allosteric modulator, its efficacy could theoretically be influenced by the presence of other allosteric ligands that bind to the β2AR. Such interactions could potentially fine-tune the cellular response to this compound, although specific examples involving this compound have not been documented in the available research. The study of allosteric modulation of GPCRs is an active area of research and may in the future reveal more complex regulatory mechanisms involving drugs like this compound. nih.govnih.gov
Metabolism and Biotransformation of Carbuterol Hydrochloride in in Vitro and Animal Research Models
Identification of Major Metabolic Pathways of Carbuterol Hydrochloride
The metabolism of this compound is anticipated to proceed through two main phases: Phase I oxidative reactions followed by Phase II conjugation reactions. This sequential process aims to increase the water solubility of the compound, thereby facilitating its excretion from the body.
Phase I Oxidative Metabolism of this compound
Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For this compound, oxidative metabolism is the most probable initial pathway. These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes and other tissues. mdpi.commdpi.com The purpose of these oxidative reactions is to introduce polar functional groups, such as hydroxyl (-OH) groups, onto the drug molecule, making it a suitable substrate for subsequent Phase II conjugation. openanesthesia.org
Given the chemical structure of this compound, potential sites for oxidation include the aromatic ring and the alkyl side chain. Hydroxylation of the aromatic ring or oxidation of the alkyl groups would increase the compound's polarity.
Phase II Conjugation Reactions of this compound
Following Phase I oxidation, or for parent drugs already possessing suitable functional groups, Phase II conjugation reactions occur. uomus.edu.iq These reactions involve the covalent attachment of endogenous polar molecules to the drug or its metabolite. This process significantly increases water solubility and facilitates renal or biliary excretion. The primary Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione. youtube.com
For this compound and its potential Phase I metabolites, which would possess hydroxyl groups, glucuronidation and sulfation are the most likely conjugation pathways. uomus.edu.iqnih.gov
Enzyme Systems Involved in this compound Biotransformation
The biotransformation of this compound is expected to be mediated by specific enzyme systems, primarily the Cytochrome P450 isoenzymes for Phase I metabolism and Uridine Diphosphate (B83284) Glucuronosyltransferases for Phase II conjugation.
Role of Cytochrome P450 Isoenzymes in this compound Metabolism
The Cytochrome P450 (CYP) superfamily is a diverse group of heme-containing enzymes responsible for the metabolism of a vast array of xenobiotics. mdpi.commdpi.com While specific CYP isoenzymes involved in this compound metabolism have not been identified in the reviewed literature, it is plausible that major drug-metabolizing CYPs, such as those from the CYP1, CYP2, and CYP3 families, could play a role. mdpi.com The involvement of specific isoenzymes would depend on the substrate specificity of each enzyme and the chemical structure of this compound. In vitro studies using human liver microsomes and recombinant CYP enzymes would be necessary to identify the specific isoenzymes responsible for its oxidative metabolism.
Contribution of Uridine Diphosphate Glucuronosyltransferases (UGTs) to this compound Metabolism
Uridine Diphosphate Glucuronosyltransferases (UGTs) are a key family of Phase II enzymes that catalyze the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate. nih.govxenotech.com This process, known as glucuronidation, is a major pathway for the detoxification and elimination of many drugs. xenotech.com Given the presence of hydroxyl groups in the this compound structure (and any hydroxylated metabolites formed in Phase I), UGT-mediated glucuronidation is a highly probable metabolic pathway. nih.gov Specific UGT isoforms, such as those in the UGT1A and UGT2B families, are commonly involved in the glucuronidation of phenolic and alcoholic hydroxyl groups. nih.govmdpi.com
Characterization and Identification of this compound Metabolites in Biological Matrices
The identification and characterization of metabolites in biological matrices such as urine, plasma, and feces are essential for understanding the complete metabolic profile of a drug. While specific studies detailing the metabolites of this compound are lacking, studies on structurally similar beta-2 agonists, such as salbutamol (B1663637) and clenbuterol (B1669167), have identified a range of metabolites. For instance, studies on salbutamol have revealed metabolites formed through oxidation, reduction, glucuronidation, and sulfation pathways. researchgate.netnih.gov Similarly, clenbuterol metabolism has been shown to produce various metabolites. nih.govresearchgate.netnih.gov
To definitively characterize the metabolites of this compound, in vivo studies in animal models followed by analysis of biological samples using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be required. researchgate.netnih.gov Such studies would enable the identification of the chemical structures of the metabolites and provide insights into the major metabolic pathways in different species.
The performed searches did not yield specific data on the advanced spectroscopic techniques used for metabolite profiling of this compound or any quantitative analysis of its metabolites in animal models. While information on related compounds may exist, the strict requirement to focus solely on this compound prevents the inclusion of such data.
Therefore, due to the absence of specific research findings on the metabolism and biotransformation of this compound, the generation of a scientifically accurate and informative article adhering to the provided outline is not possible at this time.
Advanced Analytical Chemistry Methodologies for Carbuterol Hydrochloride Research
Chromatographic Techniques for High-Resolution Analysis of Carbuterol Hydrochloride
Chromatography is a fundamental analytical technique for separating complex mixtures. arlok.com For a compound like this compound, various chromatographic methods offer the high resolution and sensitivity required for quantification and identification.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of pharmaceutical compounds like this compound in various samples, including pharmaceutical formulations and biological fluids. nih.govijpca.org The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase that is pumped through the column at high pressure. ijpca.org This allows for excellent separation of the target analyte from other matrix components. sigmaaldrich.com
In a typical application for analyzing a compound structurally similar to Carbuterol, such as Clenbuterol (B1669167), a semi-micro HPLC method can be employed. jfda-online.com This approach offers the advantages of reduced solvent consumption and enhanced sensitivity. jfda-online.com The quantification is generally achieved using a UV/VIS detector, which is versatile and provides excellent linearity for quantitative analysis. nih.gov
Table 1: Example HPLC Parameters for Analysis of a Structurally Related Compound (Clenbuterol)
| Parameter | Condition |
|---|---|
| Column | Waters Cosmosil 5C18-MS (2.0 × 150 mm) jfda-online.com |
| Mobile Phase | 0.05 M NaH2PO4 (pH 3.0)/acetonitrile (80/20, v/v) jfda-online.com |
| Detector | UV Absorbance at 212 nm jfda-online.com |
| Injection Volume | 1-2 µL jfda-online.com |
| Sample Preparation | Extraction with perchloric acid, separation with diethyl ether, and back-extraction with sulphuric acid. jfda-online.com |
This interactive table provides typical parameters used for analyzing compounds of the same class as this compound.
Gas Chromatography (GC) Applications in this compound Research
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. openaccessjournals.com For non-volatile or thermally labile compounds like this compound, a chemical derivatization step is required to increase their volatility and thermal stability before GC analysis. scirp.org This technique is particularly valuable for impurity profiling, residual solvent analysis, and determining the concentration of drugs and their metabolites in biological samples. scirp.orgdrawellanalytical.com
In research involving similar β-adrenergic agonists, GC coupled with high-resolution mass spectrometry (GC-HRMS) has been successfully used for long-term detection in complex matrices like hair. nih.gov The sample preparation involves digestion of the matrix, extraction of the analyte, and derivatization. For instance, N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) can be used to create a more volatile trimethylsilyl (B98337) (TMS) derivative of the target compound. nih.gov This allows for highly sensitive and retrospective measurement of the analyte. nih.gov
Capillary Electrophoresis for this compound Separation
Capillary Electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore capillaries under the influence of a high-voltage electric field. wikipedia.org Analytes are separated based on differences in their electrophoretic mobility, which is related to their charge-to-mass ratio. sciex.com CE offers significantly higher separation efficiency compared to HPLC because it avoids mass transfer between phases and exhibits a flat flow profile, which minimizes band broadening. wikipedia.org
CE is particularly well-suited for the chiral separation of enantiomers, a critical application for many pharmaceutical compounds. A study on the enantiomeric separation of Clenbuterol, a related compound, demonstrated the effectiveness of CE. The two enantiomers were successfully separated using an uncoated fused silica (B1680970) capillary with a phosphate (B84403) buffer containing carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector. oup.com The separation is optimized by adjusting parameters such as buffer pH, chiral selector concentration, temperature, and applied voltage. oup.com
Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis of this compound
Mass Spectrometry (MS) is an indispensable tool in pharmaceutical analysis for identifying unknown compounds, elucidating the structure of molecules, and quantifying compounds at trace levels. nih.govijpras.com It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of an analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in this compound Studies
The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become a primary analytical technique for the determination of drugs like this compound in biological matrices. chromatographyonline.com This "hyphenated" technique combines the powerful separation capabilities of LC with the high selectivity and sensitivity of MS. arlok.com It is particularly effective for analyzing complex samples without the need for extensive cleanup or derivatization procedures. chromatographyonline.com
In a typical LC-MS/MS workflow, the analyte is first separated from matrix components by HPLC and then introduced into the mass spectrometer. The MS is often a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of Carbuterol), fragmenting it, and then monitoring for specific product ions. This process is highly specific and allows for unequivocal identification and sensitive quantification of the target compound, even at very low concentrations (pg/mL levels). nih.gov The use of an isotopically labeled internal standard, such as a deuterated version of the analyte, is common to ensure high accuracy and precision. nih.gov
Table 2: Example LC-MS/MS Parameters for Trace Analysis of a Structurally Related Compound (Clenbuterol)
| Parameter | Condition |
|---|---|
| Chromatography | Online Solid-Phase Extraction (SPE) coupled with UHPLC mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), positive mode chromatographyonline.commdpi.com |
| Mass Analyzer | Triple Quadrupole mdpi.com |
| Monitored Ion Transitions (MRM) | Precursor Ion (m/z 277.1) → Product Ions (e.g., 203.0, 259.1, 132.0, 168.0) chromatographyonline.com |
| Sensitivity | Limit of Detection (LOD) can reach pg/mL levels in serum nih.gov |
This interactive table summarizes typical settings for the highly sensitive detection of compounds like this compound in biological samples.
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) plays a critical role in drug metabolism studies by enabling the identification of unknown metabolites. nih.govijpras.com Modern HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide extremely accurate mass measurements (typically with an error of less than 5 ppm). ijpras.com
This high mass accuracy allows for the confident determination of the elemental composition (molecular formula) of a drug metabolite. ijpras.comresearchgate.net The general workflow for metabolite identification using HRMS involves:
Data Acquisition : Full-scan mass spectra of samples (e.g., from in vitro microsomal incubations or in vivo plasma/urine) are acquired using an LC-HRMS system. nih.gov
Data Mining : Specialized software tools are used to search the complex dataset for potential metabolites. This can be done by looking for specific mass shifts from the parent drug corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) or by using mass defect filtering techniques. nih.govresearchgate.net
Structural Elucidation : Once a potential metabolite is detected, its structure is elucidated. The accurate mass measurement provides the elemental formula. Further fragmentation experiments (MS/MS) are then performed, and the fragmentation pattern of the metabolite is compared to that of the parent drug to determine the site of metabolic modification. researchgate.net
This approach allows for the detection and structural characterization of both expected and unexpected metabolites, which is a crucial part of drug discovery and development. nih.gov
Spectroscopic and Electrochemical Methods for this compound Characterization
Spectroscopic and electrochemical techniques are pivotal in the qualitative and quantitative analysis of pharmaceutical compounds. For this compound, these methods offer robust avenues for structural elucidation, purity assessment, and concentration determination. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, provide detailed information about the molecular structure and electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. The precise frequency and pattern of these signals are highly dependent on the chemical environment of the nuclei, offering valuable insights into the connectivity and spatial arrangement of atoms.
While specific experimental ¹H and ¹³C NMR data for this compound are not widely available in the reviewed scientific literature, the expected chemical shifts and signal multiplicities can be predicted based on its molecular structure. These predictions are fundamental for the structural confirmation of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule.
Aromatic Protons: The protons on the phenyl ring would appear in the aromatic region, typically between 6.0 and 8.0 ppm. The substitution pattern on the ring would lead to a specific splitting pattern, allowing for the assignment of each proton.
Aliphatic Protons: The protons of the tert-butyl group would give rise to a sharp singlet, integrating to nine protons, in the upfield region of the spectrum. The protons of the ethyl chain connecting the amino group and the phenyl ring would exhibit more complex splitting patterns (multiplets) due to coupling with neighboring protons. The proton on the hydroxyl-bearing carbon would also appear as a distinct signal.
Exchangeable Protons: The protons of the hydroxyl (-OH), amine (-NH-), and urea (B33335) (-NH- and -NH₂) groups are exchangeable and their signals can be broad and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Aromatic Carbons: The carbon atoms of the phenyl ring would resonate in the downfield region, typically between 110 and 160 ppm.
Aliphatic Carbons: The carbons of the tert-butyl group and the ethyl chain would appear in the upfield region of the spectrum.
Carbonyl Carbon: The carbon of the urea group (C=O) would be expected to have a characteristic chemical shift in the downfield region, typically around 160-180 ppm.
A summary of the predicted NMR data is presented in the interactive table below.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic CH | 6.0 - 8.0 | 110 - 140 | Splitting patterns depend on substitution. |
| Aromatic C-O | 150 - 160 | ||
| Aromatic C-N | 140 - 150 | ||
| CH-OH | ~4.5 - 5.5 | ~65 - 75 | |
| CH₂-N | ~2.5 - 3.5 | ~40 - 50 | |
| C(CH₃)₃ | ~1.0 - 1.5 | ~30 - 40 (quaternary), ~25-35 (methyl) | |
| C=O (Urea) | ~160 - 180 | ||
| OH, NH, NH₂ | Variable | Broad signals, may exchange with D₂O. |
Note: These are predicted values and actual experimental data may vary.
UV-Vis Spectroscopy and Derivatization Approaches for this compound Detection
UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of pharmaceutical compounds. It measures the absorption of ultraviolet or visible light by a substance in solution. The wavelength of maximum absorbance (λmax) is a characteristic of the compound's electronic structure, specifically its chromophores.
The this compound molecule contains a substituted phenyl ring, which acts as a chromophore. This structural feature is expected to result in UV absorption in the range of 200-300 nm. The exact λmax would be influenced by the nature and position of the substituents on the phenyl ring, including the hydroxyl, urea, and alkylamino-hydroxyethyl groups. For similar β-agonist compounds, the λmax is often observed around 270-280 nm.
Derivatization for Enhanced Detection: To improve the sensitivity and selectivity of UV-Vis detection, particularly in complex matrices like biological fluids, derivatization techniques can be employed. Derivatization involves chemically modifying the analyte to produce a new compound with more favorable spectroscopic properties, such as a higher molar absorptivity or a shift in λmax to a region with less interference.
For a compound like this compound, several derivatization strategies could be considered:
Diazotization and Coupling: The primary aromatic amine that could be formed from the urea group under certain conditions, or other reactive sites on the ring, can be diazotized and then coupled with a chromogenic reagent to form a highly colored azo dye. This would shift the absorbance maximum to the visible region, significantly enhancing detection sensitivity and specificity.
Oxidative Coupling: Reaction with an oxidizing agent in the presence of a coupling agent can produce a colored product with strong absorbance in the visible region.
Complexation: The formation of a colored complex with a metal ion could also be explored as a means of enhancing its UV-Vis signal.
The choice of derivatization reagent and reaction conditions would need to be optimized to ensure a stable, reproducible, and quantitative reaction. The table below summarizes potential derivatization approaches and their expected outcomes.
| Derivatization Approach | Potential Reagent(s) | Functional Group Targeted | Expected Spectroscopic Change |
| Diazotization and Coupling | Sodium nitrite, N-(1-Naphthyl)ethylenediamine | Aromatic ring/Urea moiety | Formation of an azo dye with strong absorbance in the visible region (400-600 nm). |
| Oxidative Coupling | Sodium periodate, 3-methyl-2-benzothiazolinone hydrazone (MBTH) | Phenolic hydroxyl group | Formation of a colored product with a λmax shifted to a longer wavelength. |
| Complexation | Metal ions (e.g., Fe³⁺, Cu²⁺) | Phenolic hydroxyl and/or amino groups | Formation of a colored metal-ligand complex. |
These derivatization methods, coupled with UV-Vis spectroscopy, provide versatile and accessible analytical tools for the determination of this compound in various research and quality control settings.
Structure Activity Relationship Sar Studies of Carbuterol Hydrochloride and Its Derivatives
Correlating Structural Features with Pharmacological Activity of Carbuterol Hydrochloride
The pharmacological activity of this compound is intrinsically linked to its molecular structure, which is characterized by a substituted phenylethanolamine scaffold. Key structural components that dictate its interaction with adrenergic receptors include the catechol-like aromatic ring, the ethanolamine (B43304) side chain, and the N-alkyl substituent.
The affinity and selectivity of this compound for β2-adrenergic receptors are highly dependent on the nature and position of substituents on its phenylethanolamine core.
Aromatic Ring Substituents: The presence of hydroxyl groups at the meta and para positions of the phenyl ring is a critical feature for maximal agonistic activity at adrenergic receptors. While the traditional catechol moiety is optimal for high affinity, it is also susceptible to rapid metabolism by catechol-O-methyltransferase (COMT). To address this, bioisosteric replacement of the meta-hydroxyl group with a hydroxymethyl group, as seen in the related compound salbutamol (B1663637), confers resistance to COMT-mediated metabolism, thereby improving oral activity and duration of action. Similarly, the urea (B33335) substituent in Carbuterol at the meta position is designed to mimic the hydrogen-bonding capabilities of a hydroxyl group while potentially offering a different metabolic profile and influencing receptor interaction. Modifications to this part of the molecule can significantly impact both potency and selectivity. For instance, replacing the meta-hydroxyl with other groups like a hydroxymethyl group in salbutamol leads to β2 selectivity.
Ethanolamine Side Chain: The hydroxyl group on the β-carbon of the ethanolamine side chain is crucial for direct receptor activation. Its stereochemical configuration is also a key determinant of activity. The separation of the amino group from the aromatic ring by a two-carbon chain is a common and essential feature among potent direct-acting adrenergic agonists.
Nitrogen Substituent: The bulk of the alkyl group attached to the nitrogen atom plays a pivotal role in determining receptor selectivity. An increase in the size of this substituent generally leads to a decrease in α-adrenergic activity and an increase in β-adrenergic activity. The N-tert-butyl group present in Carbuterol is known to enhance β2 selectivity, a feature also observed in salbutamol.
The following table summarizes the general impact of key structural features on the activity of phenylethanolamine-based β2-agonists like Carbuterol:
| Structural Feature | Role in Activity | Impact of Modification |
| Aromatic Ring | Essential for receptor binding and activation. | Substitution pattern (e.g., 3,4-dihydroxy vs. 3-ureido-4-hydroxy) influences affinity, selectivity, and metabolic stability. |
| β-Hydroxyl Group | Crucial for direct interaction with the receptor. | Removal or modification of this group significantly reduces agonist activity. |
| Ethanolamine Backbone | Provides the correct spatial arrangement for receptor interaction. | Altering the length of the chain can negatively impact activity. |
| N-Alkyl Group | Determines selectivity for β- over α-adrenergic receptors. | Increasing the bulk (e.g., tert-butyl group) enhances β2 selectivity. |
Stereochemistry is a critical factor in the pharmacological activity of this compound, as biological receptors are chiral and can differentiate between stereoisomers. The presence of a chiral center at the β-carbon of the ethanolamine side chain means that Carbuterol exists as a pair of enantiomers (R and S).
For β2-adrenergic agonists, the biological activity predominantly resides in one enantiomer. In the case of Carbuterol, it has been demonstrated that the activity of the racemic mixture is primarily due to the l-enantiomer (B50610) researchgate.net. This is consistent with other β2-agonists like salbutamol, where the (R)-enantiomer is the active eutomer, responsible for the bronchodilatory effects, while the (S)-enantiomer (distomer) is significantly less active and may even contribute to adverse effects adelphi.edufigshare.com.
The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which affect their ability to bind to the chiral active site of the β2-adrenergic receptor. The active enantiomer can establish the necessary molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) with the receptor's amino acid residues to induce the conformational change required for signal transduction and the subsequent physiological response adelphi.edu. The inactive enantiomer, due to its different spatial orientation, cannot achieve this optimal binding and is therefore pharmacologically inert or may interact with other biological targets adelphi.edu.
The following table illustrates the general stereochemical principles for β2-agonists:
| Enantiomer | General Activity at β2-Receptor | Rationale |
| (R)-enantiomer (levo) | Typically the more active enantiomer (eutomer). | The spatial arrangement of the hydroxyl and amino groups allows for optimal interaction with the chiral binding site of the β2-adrenergic receptor. |
| (S)-enantiomer (dextro) | Significantly less active or inactive (distomer). | The mirror-image configuration does not fit as effectively into the receptor's active site, preventing the induction of the necessary conformational change for activation. |
Rational Design Principles for this compound Analogs
Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of the biological target and the SAR of existing ligands. For this compound, this entails modifying its structure to improve its therapeutic properties.
Lead optimization aims to refine the structure of a lead compound like Carbuterol to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. Key strategies include:
Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties to improve biological activity or pharmacokinetics. For instance, the urea group in Carbuterol could be replaced with other hydrogen bond donors and acceptors to fine-tune receptor interactions and metabolic stability.
Scaffold Hopping: This strategy involves replacing the core chemical structure (scaffold) while retaining the essential pharmacophoric elements. For Carbuterol, this could involve exploring alternative heterocyclic rings to replace the phenyl group, potentially leading to novel compounds with improved properties.
Side-Chain Modification: Altering the N-tert-butyl group can further modulate β2 selectivity and duration of action. Introducing longer, lipophilic side chains can increase the compound's residence time in the vicinity of the receptor, leading to a longer duration of action, a principle that has been successfully applied to other long-acting β2-agonists (LABAs).
Fragment-based drug design (FBDD) is a method for identifying lead compounds by screening small chemical fragments that bind to the biological target. These fragments can then be grown, linked, or combined to create more potent molecules.
In the context of this compound, a fragment-based approach would involve deconstructing the molecule into its key chemical fragments:
The Substituted Phenyl Ring: This fragment is crucial for anchoring the molecule in the receptor's binding pocket.
The Ethanolamine Side Chain: This fragment provides the key interactions for receptor activation.
The N-tert-butyl Group: This fragment contributes to selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For a series of Carbuterol analogs, a QSAR model would be developed by:
Data Collection: Gathering a dataset of Carbuterol derivatives with their experimentally determined biological activities (e.g., β2-receptor binding affinity, functional potency).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound that quantify various aspects of their chemical structure (e.g., electronic, steric, hydrophobic, and topological properties).
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the molecular descriptors with the biological activity.
Model Validation: Rigorously validating the model to ensure its predictive power.
While specific QSAR studies on this compound are not extensively published, research on other β2-agonists has highlighted the importance of certain physicochemical properties. For example, QSAR models for long-acting β2-agonists have shown that lipophilicity (logD7.4) and the pKa of the secondary amine are critical in controlling the duration of action. These models can guide the design of new Carbuterol analogs with optimized pharmacokinetic and pharmacodynamic properties.
The following table presents hypothetical data to illustrate a simple QSAR relationship for a series of Carbuterol analogs, where activity is correlated with lipophilicity (LogP) and a steric parameter (molar refractivity).
| Compound | R-group Modification | LogP | Molar Refractivity | Observed Activity (pIC50) | Predicted Activity (pIC50) |
| Analog 1 | -CH3 | 1.5 | 55.2 | 7.8 | 7.7 |
| Analog 2 | -C2H5 | 2.0 | 60.0 | 8.1 | 8.2 |
| Analog 3 | -Cl | 2.2 | 58.5 | 8.3 | 8.3 |
| Analog 4 | -OCH3 | 1.3 | 57.1 | 7.6 | 7.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.
Pre Clinical Pharmacological Research on Carbuterol Hydrochloride in in Vitro and Animal Models
In Vitro Cellular Assays for Carbuterol Hydrochloride Mechanism of Action
In vitro studies were fundamental in characterizing the pharmacological profile of this compound, focusing on its interaction with adrenergic receptors and the subsequent cellular responses.
Cell-Based Functional Assays for Receptor Activation and Signaling Pathway Modulation
Early functional assays using isolated guinea pig tracheal chains were instrumental in demonstrating the primary mechanism of action of this compound. These experiments showed that this compound is a potent relaxant of airway smooth muscle. In these tissue preparations, it effectively antagonized contractions induced by agents like acetylcholine, providing clear evidence of its bronchodilator capabilities. nih.gov
The primary signaling pathway for beta-2 adrenergic agonists involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP initiates a signaling cascade that results in the relaxation of smooth muscle cells in the airways. While the specific modulation of cAMP pathways by this compound is a key aspect of its function, detailed cell-based assays quantifying this specific response are not extensively detailed in available literature. However, its action is consistent with the known mechanism of other beta-2 agonists which function through this pathway.
Ligand-Binding Assays for this compound Receptor Characterization
Investigation of this compound Mechanisms in Animal Models
Following in vitro characterization, the mechanistic properties of this compound were further investigated in various animal models to understand its physiological effects in a whole-organism context, specifically excluding primary efficacy and safety outcomes.
Receptor Occupancy Studies in Animal Systems
Receptor occupancy studies are performed in vivo to determine the extent to which a drug binds to its target receptors in specific tissues at therapeutic concentrations. This information is crucial for linking drug dosage to target engagement. For this compound, detailed in vivo receptor occupancy studies in animal models have not been described in the accessible literature, limiting a quantitative understanding of its target engagement in tissues like the lungs and heart.
Molecular Biomarker Modulation and Gene Expression Studies in Response to this compound
The study of molecular biomarkers and gene expression changes provides insight into the broader cellular responses to a drug beyond immediate receptor signaling. Research on other beta-2 agonists has shown modulation of genes related to muscle protein synthesis and metabolism. However, specific studies detailing changes in molecular biomarkers or alterations in gene expression profiles in response to this compound administration in animal models are not present in the available scientific record.
In Vivo Mechanistic Studies on Cellular and Tissue Responses
In vivo mechanistic studies in anesthetized dogs and cats were performed to assess the selectivity of this compound. These studies measured hemodynamic parameters, such as heart rate and blood pressure, as indicators of beta-1 adrenergic receptor stimulation in the heart. nih.gov The findings from these whole-animal models indicated a degree of selectivity for the beta-2 receptors in the respiratory system over the beta-1 receptors in the cardiovascular system.
Specifically, experiments on isolated guinea pig heart atria were used to assess the direct cardiac stimulant effects (a beta-1 response). nih.gov By comparing the potency of this compound in relaxing tracheal smooth muscle (a beta-2 response) with its potency in stimulating heart tissue, researchers could quantify its selectivity.
The table below summarizes the types of preclinical models used to investigate the mechanism of action of this compound.
| Model Type | Specific Model | Key Mechanistic Finding |
| In Vitro | Isolated Guinea Pig Trachea | Demonstrated potent relaxation of airway smooth muscle. nih.gov |
| In Vitro | Isolated Guinea Pig Heart Atria | Assessed direct cardiac stimulant effects to determine selectivity. nih.gov |
| In Vivo | Anesthetized Dogs | Evaluated hemodynamic responses (heart rate, blood pressure) to assess cardiovascular effects. nih.gov |
| In Vivo | Anesthetized Cats | Further evaluated in vivo hemodynamic responses. nih.gov |
Emerging Research Directions and Future Perspectives for Carbuterol Hydrochloride Studies
Integration of Omics Technologies in Carbuterol Hydrochloride Research
While specific omics studies on this compound are not yet prevalent in published literature, the path forward is clearly illuminated by research on analogous β2-adrenergic agonists like Clenbuterol (B1669167). The application of proteomics, metabolomics, and gene expression profiling is expected to uncover the nuanced biological impacts of this compound.
Future research will likely employ proteomics and metabolomics to create a comprehensive map of the cellular response to this compound. Proteomics can identify and quantify the entire set of proteins in a biological sample, revealing changes in protein expression, post-translational modifications, and protein-protein interactions following drug administration. Metabolomics, the large-scale study of small molecules or metabolites, provides a functional readout of the physiological state of a cell or organism.
For instance, studies on the related compound Clenbuterol have demonstrated the power of these approaches. A metabolomic investigation of pigs treated with Clenbuterol identified significant alterations in metabolites related to fatty acid and amino acid metabolism in both muscle and fatty tissue. nih.gov This provides a template for future this compound studies, where researchers could investigate similar pathways to understand its influence on energy repartitioning and tissue composition. By integrating these omics datasets, a more holistic understanding of the drug's effect on cellular physiology and biochemistry can be achieved.
Table 1: Potential Metabolomic Biomarkers Based on Clenbuterol Studies (Note: This data is from studies on Clenbuterol and serves as a prospective model for future this compound research.)
| Metabolite | Observed Change in Clenbuterol Study | Associated Metabolic Pathway |
|---|---|---|
| Glycerol | Altered | Fatty Acid Metabolism |
| Phenylalanine | Altered | Amino Acid Metabolism |
| Leucine | Altered | Amino Acid Metabolism |
Gene expression profiling is a powerful tool to understand how a compound like this compound may modulate cellular functions at the transcriptional level. Although specific microarray or RNA-seq studies on this compound are scarce, extensive research on Clenbuterol provides a strong precedent.
Studies using microarray analysis on rats treated with Clenbuterol revealed significant, though often temporary, changes in the expression of a large number of genes in myocardial tissue. nih.govnih.govresearchgate.net Notably, at day one of treatment, 1,423 genes were found to be up-regulated and 964 were down-regulated. nih.govnih.govresearchgate.net The up-regulated genes were unexpectedly associated with angiogenesis and integrin-mediated signaling pathways. nih.govnih.gov Similarly, research in mouse skeletal muscle identified changes in the mRNA abundance of genes related to myogenic differentiation and the initiation of translation, providing a molecular basis for the hypertrophic effects of β2-adrenergic agonists. nih.govnih.gov
Future studies on this compound could adopt a similar approach to identify the genes and signaling pathways it targets, providing crucial insights into its mechanism of action and potential therapeutic applications or off-target effects.
Table 2: Gene Categories Affected by Clenbuterol Administration (Note: This data is from studies on Clenbuterol and indicates potential areas of investigation for this compound.)
| Functional Gene Category | Observed Effect in Clenbuterol Studies | Potential Implication |
|---|---|---|
| Angiogenesis | Up-regulation | Vascular growth and development |
| Integrin-mediated signaling | Up-regulation | Cell adhesion and communication |
| Regulators of transcription/translation | Differential expression | Control of protein synthesis |
| Myogenic differentiation | Differential expression | Muscle growth and repair |
Advanced Computational and In Silico Approaches for this compound Analysis
The field of computational chemistry offers powerful tools to investigate and predict the behavior of molecules like this compound, accelerating research and reducing reliance on traditional experimental methods.
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a protein target, typically a receptor. researchgate.netunar.ac.idfrontiersin.orgnih.gov Docking predicts the preferred orientation and binding affinity of the ligand to the receptor, while molecular dynamics simulations provide insight into the stability of the ligand-receptor complex over time.
While specific docking studies for this compound are not widely published, this approach is fundamental to understanding its interaction with β2-adrenergic receptors. Researchers can build a 3D model of the receptor's binding pocket and computationally "dock" the this compound molecule into it. This would allow for the prediction of binding energies and the identification of key amino acid residues involved in the interaction. Such in silico studies are invaluable for explaining the compound's specificity and efficacy and for designing new derivatives with improved pharmacological properties.
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by identifying complex patterns in large datasets. nih.govdigitellinc.comnih.govresearchgate.net In the context of this compound, these technologies can be applied to develop Quantitative Structure-Activity Relationship (QSAR) models.
QSAR models use ML algorithms to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.govresearchgate.net For this compound and its analogs, a QSAR model could be trained on a dataset of similar molecules with known affinities for the β2-adrenergic receptor. The model would learn which molecular features (descriptors) are most important for binding and activity. This knowledge can then be used to predict the activity of novel, untested compounds and to guide the synthesis of new derivatives with enhanced potency or selectivity, thereby optimizing the drug design process. digitellinc.com
Potential of this compound as a Research Tool in Receptor Biology and Signaling Pathways
Beyond its direct therapeutic potential, this compound can serve as a valuable chemical probe for studying the biology of β2-adrenergic receptors and their associated signaling pathways. As a selective agonist, it can be used to activate the receptor in various experimental systems, from cell cultures to whole organisms.
This allows researchers to investigate the downstream consequences of receptor activation, such as the production of cyclic AMP (cAMP), the activation of specific protein kinases, and the subsequent changes in gene expression. acs.org For example, studies on the β2-agonist Albuterol have used it to delineate novel anti-inflammatory pathways in airway epithelial cells. By selectively stimulating the receptor, researchers can trace the entire signaling cascade, identifying new components and cross-talk with other cellular pathways. This fundamental research expands our understanding of receptor pharmacology and can uncover new therapeutic targets.
Challenges and Opportunities in this compound Research Methodologies
The advancement of our understanding of this compound, a notable β2-adrenergic agonist, is intrinsically linked to the sophistication and rigor of the research methodologies employed. While significant strides have been made in characterizing its pharmacological profile, numerous challenges persist across the spectrum of its analytical determination, synthesis, and comprehensive pharmacological evaluation. Concurrently, these challenges present fertile ground for innovation and the application of novel scientific approaches.
Analytical Methodologies: Overcoming Complexity and Enhancing Sensitivity
The accurate quantification and characterization of this compound in various matrices are fundamental to both preclinical and clinical research. High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of similar β2-agonists, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. However, several challenges and opportunities for methodological improvement exist.
Challenges:
Matrix Interference: Biological samples, such as plasma and urine, contain a multitude of endogenous compounds that can interfere with the accurate quantification of this compound. This necessitates meticulous sample preparation techniques to minimize matrix effects.
Sensitivity for Low Concentrations: Achieving the required sensitivity to detect and quantify low concentrations of this compound and its metabolites, particularly in pharmacokinetic studies, remains a significant hurdle.
Impurity Profiling: The identification and quantification of process-related impurities and degradation products are critical for ensuring the safety and quality of the active pharmaceutical ingredient (API). ijpsr.com Developing stability-indicating methods that can separate the parent drug from all potential impurities is a complex task. chromatographyonline.com For instance, stress degradation studies on the similar compound Clenbuterol hydrochloride have shown significant degradation in acidic and sunlight conditions, highlighting the need for robust analytical methods. nih.gov
Chiral Separation: As this compound possesses a chiral center, the development of enantioselective analytical methods is crucial to study the pharmacological and toxicological profiles of individual enantiomers.
Opportunities:
Advanced Chromatographic Techniques: The adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) can offer significant improvements in resolution, sensitivity, and analysis time compared to conventional HPLC. researchgate.net
Hyphenated Mass Spectrometry Techniques: The use of tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, enabling the reliable quantification of this compound at very low levels and facilitating the structural elucidation of unknown impurities and metabolites. nih.govresearchgate.net
Quality by Design (QbD) Approach: Implementing a QbD approach in method development can lead to more robust and reliable analytical methods by systematically understanding the factors that influence method performance. ijpsjournal.com
Table 1: Comparison of Analytical Techniques for this compound Analysis
| Technique | Advantages | Disadvantages | Opportunities for Improvement |
| HPLC-UV | Cost-effective, widely available | Lower sensitivity, potential for interference | Method optimization, use of more selective columns |
| UHPLC-UV | Faster analysis, better resolution | Higher initial instrument cost | Application to routine quality control |
| LC-MS/MS | High sensitivity and selectivity | Complex instrumentation, potential for matrix effects | Development of validated methods for bioanalysis |
| Chiral HPLC | Separation of enantiomers | Method development can be challenging | Screening of various chiral stationary phases |
Synthesis Methodologies: Striving for Efficiency and Purity
Challenges:
Control of Impurities: The synthesis of arylethanolamines can lead to the formation of various process-related impurities, which must be carefully controlled to meet stringent regulatory requirements. nih.gov The identification, synthesis, and characterization of these impurities are essential for their use as reference standards in analytical methods. nih.gov
Stereoselective Synthesis: The development of efficient and scalable stereoselective synthetic routes to obtain the desired enantiomer of this compound is a significant challenge.
Harsh Reaction Conditions: Some synthetic steps may require harsh reagents or conditions, which can lead to the formation of undesirable byproducts and pose environmental concerns.
Opportunities:
Novel Catalytic Methods: The exploration of new catalytic systems, including asymmetric catalysts, can lead to more efficient and stereoselective syntheses of this compound.
Process Optimization and Control: Implementing process analytical technology (PAT) and design of experiments (DoE) can facilitate a deeper understanding of the synthetic process, leading to improved control over critical process parameters and a reduction in impurity formation.
Green Chemistry Approaches: The development of more environmentally friendly synthetic routes using greener solvents, reagents, and reaction conditions is a key area of opportunity.
Table 2: Key Considerations in the Synthesis of this compound
| Aspect | Challenge | Opportunity |
| Yield | Multi-step synthesis can lead to lower overall yields. | Optimization of reaction conditions and exploration of convergent synthetic strategies. |
| Purity | Formation of process-related and degradation impurities. | Development of efficient purification techniques and robust impurity control strategies. |
| Stereochemistry | Control of the chiral center to produce the desired enantiomer. | Application of asymmetric synthesis and chiral resolution techniques. |
| Scalability | Transitioning from laboratory-scale synthesis to industrial production. | Development of robust and scalable synthetic processes. |
Pharmacological Evaluation: Enhancing Predictive Validity and Understanding Mechanisms
A thorough pharmacological evaluation is essential to fully characterize the efficacy, selectivity, and mechanism of action of this compound. While initial studies have demonstrated its bronchodilator effects, a deeper understanding of its pharmacological profile is necessary. nih.gov
Challenges:
Predictive Animal Models: The translation of findings from animal models of asthma and other respiratory diseases to human clinical outcomes can be challenging.
Assessing Beta-2 Receptor Selectivity: Accurately determining the selectivity of this compound for β2-adrenergic receptors over β1-receptors is crucial for predicting its potential cardiovascular side effects.
Long-Term Efficacy and Tolerance: Evaluating the potential for the development of tolerance to the bronchodilator effects of this compound with chronic use requires long-term in vivo studies.
Opportunities:
Advanced In Vitro Models: The use of human airway smooth muscle cells and precision-cut lung slices can provide more physiologically relevant in vitro models for studying the bronchodilator effects and mechanism of action of this compound.
Receptor Binding and Functional Assays: The use of radioligand binding assays and functional assays in cells expressing recombinant human β1- and β2-adrenergic receptors can provide a quantitative measure of receptor affinity and selectivity.
Comparative Clinical Trials: Well-designed clinical trials comparing the efficacy and safety of this compound with other established bronchodilators, such as Salbutamol (B1663637) and Clenbuterol, are essential for defining its therapeutic niche. nih.govnih.gov
Table 3: Pharmacological Screening Methods for this compound
| Method | Purpose | Key Parameters Measured |
| In vitro organ bath studies | To assess direct relaxant effect on airway smooth muscle | Potency (EC50), Efficacy (Emax) |
| Receptor binding assays | To determine affinity and selectivity for β-adrenergic receptor subtypes | Inhibition constant (Ki) |
| In vivo animal models of bronchoconstriction | To evaluate bronchodilator activity in a living organism | Reversal of bronchoconstriction, duration of action |
| Human clinical trials | To determine efficacy and safety in patients with respiratory diseases | Forced Expiratory Volume in 1 second (FEV1), safety profile |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and identity of Carbuterol hydrochloride in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used to quantify purity, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural identity. For example, stability-indicating HPLC methods under varying pH and temperature conditions can assess degradation products . X-ray diffraction (XRD) may further verify crystalline form. Ensure compliance with guidelines for reporting experimental details, including instrument parameters and validation protocols (e.g., linearity, LOD/LOQ) to enhance reproducibility .
Q. How should researchers design in vitro assays to evaluate the bronchodilatory activity of this compound?
- Methodological Answer : Isolated tracheal smooth muscle preparations from rodents are standard models. Pre-contract tissue with acetylcholine or histamine, then administer this compound in escalating doses to measure relaxation via force transducers. Include positive controls (e.g., salbutamol) and negative controls (vehicle-only). Normalize data to baseline tension and express efficacy as % maximal relaxation. Statistical analysis (e.g., ANOVA with post-hoc tests) should compare dose-response curves .
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer : Store lyophilized powder in airtight containers at -20°C, protected from light and moisture. For solutions, prepare fresh daily in PBS (pH 7.4) or DMSO (≤0.1% final concentration). Use fume hoods and personal protective equipment (PPE) during weighing. Dispose of waste via certified chemical disposal services, adhering to local regulations. Refer to safety data sheets for hazard mitigation, including spill containment with inert absorbents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported β2-adrenergic receptor binding affinities of this compound across studies?
- Methodological Answer : Discrepancies may arise from assay variations (e.g., radioligand choice, cell membrane preparation methods). Conduct comparative studies using standardized protocols:
- Use identical cell lines (e.g., CHO-K1 expressing human β2-AR).
- Validate receptor density via saturation binding with [³H]-DHA.
- Apply consistent incubation times and temperatures.
Analyze data with nonlinear regression (e.g., GraphPad Prism) to calculate Ki values. Cross-validate findings with functional assays (e.g., cAMP accumulation) .
Q. What strategies optimize the pharmacokinetic (PK) profiling of this compound in rodent models?
- Methodological Answer : Administer Carbuterol intravenously (IV) and orally (PO) to determine bioavailability. Collect plasma samples at 0, 5, 15, 30, 60, 120, and 240 minutes post-dose. Quantify drug levels via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Use non-compartmental analysis (NCA) to estimate AUC, Cmax, and t1/2. Account for interspecies differences by scaling doses based on body surface area .
Q. How can off-target effects of this compound be mitigated in complex in vivo disease models?
- Methodological Answer : Employ selective β2-AR antagonists (e.g., ICI 118,551) in control groups to confirm target specificity. Use CRISPR-edited animal models lacking β2-AR to isolate off-target effects. Combine with transcriptomic profiling (RNA-seq) of treated tissues to identify unintended pathway modulation. Dose optimization via PK/PD modeling minimizes toxicity while maintaining efficacy .
Q. What computational approaches predict this compound’s interaction with non-canonical targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against potential off-targets (e.g., β1-AR, 5-HT receptors) using resolved crystal structures (PDB). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Cross-reference with ToxCast databases to assess in silico toxicity .
Methodological Resources
- Experimental Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthesis, characterization, and statistical methods .
- Literature Review : Use PubMed and SciFinder with MeSH terms like "Carbuterol/pharmacokinetics" and "β2-adrenergic receptor/agonists". Filter for peer-reviewed studies post-2010 to avoid outdated protocols .
- Data Contradiction Analysis : Apply the STREGA framework (Strengthening Toxicological Data Evaluation) to assess study quality, including sample size justification and blinding procedures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
